molecular formula C17H12ClNO2 B1209475 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione CAS No. 62101-46-6

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione

Cat. No. B1209475
CAS RN: 62101-46-6
M. Wt: 297.7 g/mol
InChI Key: RFTKKJMESXPXLC-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione (CMND) is a synthetic compound that belongs to the family of naphthoquinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and materials science. CMND has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Biological Applications

  • A variant of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione, synthesized through a 'green' methodology, exhibited significant antifungal and antibacterial activities, outperforming some clinically prevalent drugs in certain cases (Tandon et al., 2010).

Sensor Applications

  • Compounds structurally similar to 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, showing remarkable selectivity and sensitivity, particularly towards Cu2+ ions (Gosavi-Mirkute et al., 2017).

Photovoltaic Applications

  • Thionaphthoquinone analogs of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione were synthesized and employed as photosensitizers in dye-sensitized solar cells, demonstrating the effect of nanostructures on charge transport and photovoltaic performance (Mahadik et al., 2020).

properties

IUPAC Name

2-chloro-3-(4-methylanilino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-6-8-11(9-7-10)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTKKJMESXPXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211163
Record name 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione

CAS RN

62101-46-6
Record name 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062101466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102396
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(4-METHYLANILINO)-1,4-NAPHTHOQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Toluidin (1.4 g, 13.2 mmol) was added to the solution of 2,3-dichloro-1,4-naphthoquinone (1.0 g, 4.4 mmol) in ethanol (300 ml). The reaction mixture was allowed to stir at room temperature for over night. The precipitated product was filtered off and washed with cold ethanol. The product was purified by recrystallization with ethanol/CHCl3 (1:5) to afford the fine reddish needles. Yield: 0.642 g (53.8%), Mp: 295° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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